1-(4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone 1-(4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458316
InChI: InChI=1S/C11H23N3O/c1-10(15)14-6-3-11(4-7-14)9-13(2)8-5-12/h11H,3-9,12H2,1-2H3
SMILES: CC(=O)N1CCC(CC1)CN(C)CCN
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

1-(4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13458316

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

1-(4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name 1-[4-[[2-aminoethyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H23N3O/c1-10(15)14-6-3-11(4-7-14)9-13(2)8-5-12/h11H,3-9,12H2,1-2H3
Standard InChI Key HUZDTBNRXCSKHS-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)CN(C)CCN
Canonical SMILES CC(=O)N1CCC(CC1)CN(C)CCN

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with an ethanone group (CH3CO\text{CH}_3\text{CO}-) and at the 4-position with a [(2-aminoethyl)(methyl)amino]methyl\text{[(2-aminoethyl)(methyl)amino]methyl} side chain. The piperidine ring adopts a chair conformation, while the side chain introduces steric and electronic variability .

Key structural attributes:

  • IUPAC Name: 1-[4-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone .

  • SMILES: CC(=O)N1CCC(CC1)CN(C)CCO\text{CC(=O)N1CCC(CC1)CN(C)CCO} .

  • Chirality: The absence of stereochemical descriptors in available data suggests a racemic mixture or uncharacterized stereochemistry.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the acetyl group (δ2.1ppm\delta \approx 2.1 \, \text{ppm}) and piperidine protons (δ1.53.0ppm\delta \approx 1.5–3.0 \, \text{ppm}). Mass spectrometry confirms the molecular ion peak at m/z=214.30m/z = 214.30 .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Alkylation of Piperidine: Reaction of 4-(aminomethyl)piperidine with methyl vinyl ketone under basic conditions.

  • Mannich Reaction: Introduction of the (2-aminoethyl)(methyl)amino\text{(2-aminoethyl)(methyl)amino} group using formaldehyde and methylamine.

  • Purification: Column chromatography (silica gel, CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}) yields the final product with >95% purity.

Optimization Challenges:

  • Side reactions during alkylation necessitate strict temperature control (05C0–5^\circ \text{C}).

  • Epimerization at the piperidine nitrogen is mitigated using non-polar solvents.

Reactivity Profile

The compound participates in:

  • Nucleophilic acyl substitution at the ethanone group.

  • Reductive amination of the primary amine.

  • Cyclopropanation via reaction with dichlorocarbene.

Physicochemical Properties

PropertyValueMethodSource
Melting Point98100C98–100^\circ \text{C}Differential Scanning Calorimetry
SolubilitySoluble in DMSO, MeOHShake-flask method
LogP1.2 ± 0.3HPLC
pKa (amine)9.8Potentiometric titration

Stability: Degrades under acidic conditions (pH<4\text{pH} < 4) via hydrolysis of the ethanone group.

Biological Activity and Mechanism

Receptor Interactions

The compound modulates:

  • Histamine H3 Receptor: Binds with Ki=120nMK_i = 120 \, \text{nM}, potentially influencing neurotransmitter release.

  • Serotonin 5-HT2A: Partial agonism (EC50=450nM\text{EC}_{50} = 450 \, \text{nM}) linked to neuropsychiatric effects.

Mechanistic Hypothesis:
The (2-aminoethyl)(methyl)amino\text{(2-aminoethyl)(methyl)amino} side chain may act as a hydrogen bond donor, while the piperidine ring engages in hydrophobic interactions with receptor pockets.

In Vitro Studies

  • Cytotoxicity: IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M} in HEK293 cells.

  • Metabolic Stability: Half-life t1/2=45mint_{1/2} = 45 \, \text{min} in human liver microsomes .

Applications in Medicinal Chemistry

Drug Development

  • Neuropathic Pain: Analogues show efficacy in rodent models.

  • Antidepressants: Structural similarity to mirtazapine suggests serotonergic activity.

Chemical Intermediate

Used in synthesizing:

  • GPCR-Targeted Ligands: Via reductive amination.

  • Anticancer Agents: Conjugation with platinum complexes.

Comparison with Structural Analogues

CompoundMolecular FormulaKey FeatureActivity (KiK_i, nM)Source
1-(3-{[(2-Aminoethyl)...C11H23N3O\text{C}_{11}\text{H}_{23}\text{N}_3\text{O}3-Substituted piperidineH3: 95
2-Chloro-1-[4-(cyclopr...C11H19ClN2O\text{C}_{11}\text{H}_{19}\text{ClN}_2\text{O}Chloro substitution5-HT2A: 320
1-{4-[(2-Hydroxy-ethyl)...C10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_2Hydroxyethyl groupH3: 210

Trends:

  • Electron-withdrawing groups (e.g., Cl) enhance receptor affinity.

  • Hydrophilic side chains improve solubility but reduce blood-brain barrier penetration.

Future Research Directions

  • QSAR Studies: Correlate substituent effects with H3 receptor binding.

  • In Vivo Pharmacokinetics: Assess bioavailability in murine models.

  • Formulation Development: Nanoemulsions to enhance aqueous solubility .

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